

Application Notes and Protocols for the Quantification of DMMDA

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Compound of Interest

Compound Name: *Dmmda*

Cat. No.: *B12764425*

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Introduction

N,N-dimethyl-3,4-dimethoxy-alpha-methylphenethylamine (**DMMDA**) is a substituted phenethylamine with potential psychoactive properties. As interest in related compounds for therapeutic applications grows, robust and reliable analytical methods for the quantification of **DMMDA** in various matrices are essential for research, forensic analysis, and clinical development. This document provides detailed application notes and protocols for the quantification of **DMMDA** using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Due to the limited availability of published validated methods specifically for **DMMDA**, the following protocols have been adapted from established and validated methods for structurally similar phenethylamine analogues and substituted amphetamines.^{[1][2][3][4]} These methods provide a strong foundation for the development and validation of a specific **DMMDA** quantification assay.

Analytical Methods Overview

The primary methods for the quantification of **DMMDA** and related compounds are GC-MS and LC-MS/MS. Both techniques offer high sensitivity and selectivity, which are crucial for the analysis of trace amounts of substances in complex biological matrices.

- Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and thermally stable compounds. Derivatization is often employed for phenethylamines to improve their chromatographic properties and mass spectral fragmentation.[1]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity, often with simpler sample preparation ("dilute and shoot") compared to GC-MS, and is suitable for a wider range of compounds without the need for derivatization.[2][3][4]

Proposed Analytical Protocols

Protocol 1: Quantification of DMMDA in Human Plasma by GC-MS

This protocol is adapted from a validated method for the quantification of phenethylamine-type designer drugs in human blood plasma.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE)

- To 1 mL of human plasma, add an appropriate internal standard (e.g., **DMMDA-d3**).
- Perform a mixed-mode solid-phase extraction (e.g., using a HCX cartridge).
- Wash the cartridge sequentially with 0.1 M HCl, methanol, and ethyl acetate.
- Elute the analyte with a mixture of ethyl acetate/ammonia.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.

2. Derivatization

- Reconstitute the dried extract in 50 μ L of ethyl acetate.
- Add 25 μ L of heptafluorobutyric anhydride (HFBA).
- Heat at 70°C for 30 minutes.
- Evaporate the solvent and reconstitute in 50 μ L of ethyl acetate for GC-MS analysis.

3. GC-MS Parameters

Parameter	Value
Gas Chromatograph	Agilent 7890B GC or equivalent
Column	HP-5MS (30 m x 0.25 mm, 0.25 μ m) or equivalent
Injector Temperature	250°C
Oven Program	Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Carrier Gas	Helium at 1.0 mL/min
Mass Spectrometer	Agilent 5977A MSD or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)
Proposed SIM Ions	To be determined based on the mass spectrum of derivatized DMMDA
Internal Standard	DMMDA-d3

4. Quantitative Data Summary (Hypothetical)

Analyte	Retention Time (min)	Quantifier Ion (m/z)	Qualifier Ion 1 (m/z)	Qualifier Ion 2 (m/z)
DMMDA-HFBA	~8.5	TBD	TBD	TBD
DMMDA-d3-HFBA (IS)	~8.4	TBD	TBD	TBD

TBD: To be determined through experimental analysis of **DMMDA** standard.

5. Validation Parameters (Based on similar compounds)

Parameter	Acceptance Criteria
Linearity (r^2)	> 0.99
Limit of Quantification (LOQ)	5 $\mu\text{g/L}$
Accuracy	$\pm 15\%$ of nominal concentration ($\pm 20\%$ at LOQ)
Precision (%CV)	< 15% (< 20% at LOQ)

Protocol 2: Quantification of DMDA in Urine by LC-MS/MS

This protocol is adapted from validated methods for the quantification of amphetamines in urine.^{[2][3][4]}

1. Sample Preparation ("Dilute and Shoot")

- To 100 μL of urine, add 900 μL of an internal standard solution (e.g., **DMDA-d3** in methanol/water).
- Vortex to mix.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

Parameter	Value
Liquid Chromatograph	Waters ACQUITY UPLC or equivalent
Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	5% B to 95% B over 5 minutes
Flow Rate	0.4 mL/min
Column Temperature	40°C
Mass Spectrometer	Waters Xevo TQ-S or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Internal Standard	DMMDA-d3

3. Quantitative Data Summary (Hypothetical)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
DMMDA	TBD	TBD	0.05	TBD	TBD
DMMDA (Qualifier)	TBD	TBD	0.05	TBD	TBD
DMMDA-d3 (IS)	TBD	TBD	0.05	TBD	TBD

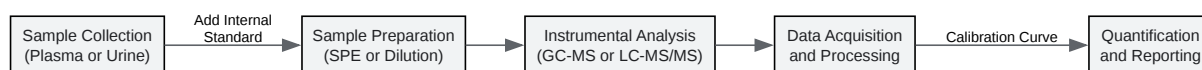
TBD: To be determined through infusion and optimization of a **DMMDA** standard.

4. Validation Parameters (Based on similar compounds)

Parameter	Acceptance Criteria
Linearity (r^2)	> 0.99
Limit of Quantification (LOQ)	10 ng/mL
Accuracy	$\pm 15\%$ of nominal concentration ($\pm 20\%$ at LOQ)
Precision (%CV)	< 15% (< 20% at LOQ)
Matrix Effect	Within 85-115%
Recovery	Consistent and reproducible

Experimental Workflows and Signaling Pathway

Experimental Workflow for Sample Analysis



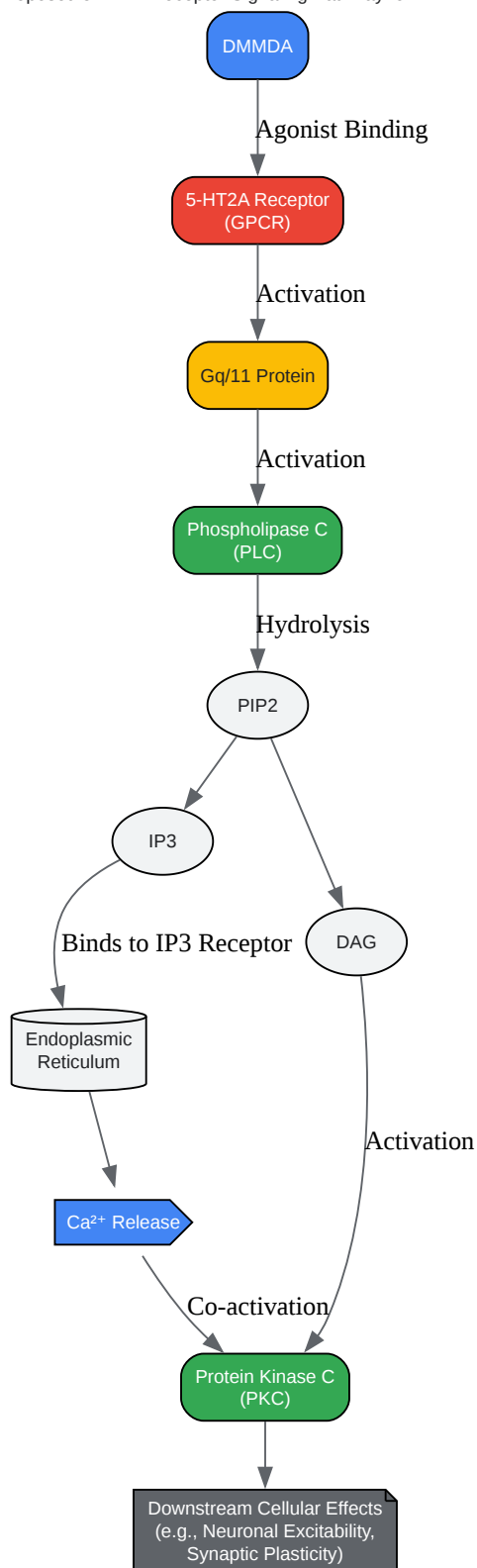
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A generalized workflow for the analysis of **DMMDA** in biological samples.

Proposed Signaling Pathway of DMMDA

Based on its structural similarity to other psychedelic phenethylamines, **DMMDA** is hypothesized to act as a serotonin 5-HT_{2A} receptor agonist. The activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.

Proposed 5-HT_{2A} Receptor Signaling Pathway for DMMDA



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Proposed signaling cascade following **DMMDA** binding to the 5-HT_{2A} receptor.

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References

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